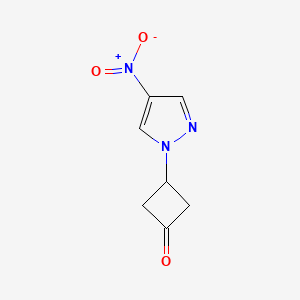
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a cyclobutanone ring attached to a pyrazole ring, which is further substituted with a nitro group
準備方法
The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-nitro-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
化学反応の分析
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the synthesis of materials with specific chemical properties.
作用機序
The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar compounds to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one include other pyrazole derivatives and cyclobutanone derivatives. For example:
3-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.
4-nitro-1H-pyrazole-3-carboxylic acid: Similar pyrazole ring but with a carboxylic acid group instead of a cyclobutanone ring.
The uniqueness of this compound lies in its combination of a cyclobutanone ring with a nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties.
生物活性
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various fields of study.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring substituted with a 4-nitro-1H-pyrazole moiety. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 196.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, ethanol |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies aimed at understanding its role as an inhibitor in various biochemical assays. The nitro group is hypothesized to facilitate redox reactions, contributing to its inhibitory effects on specific enzymes.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. A study reported its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for further development as an anti-inflammatory drug .
The mechanism of action involves interactions with molecular targets including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the pyrazole ring may engage in hydrogen bonding and π-π interactions with biological molecules.
Study 1: Antimicrobial Activity Evaluation
In an experimental setup, this compound was tested against various microbial pathogens. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Study 2: Anti-inflammatory Activity Assessment
A series of compounds derived from this compound were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds exhibited up to 85% inhibition of edema compared to standard treatments like indomethacin .
特性
IUPAC Name |
3-(4-nitropyrazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSMCUMZVZXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













